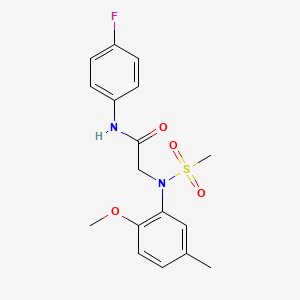![molecular formula C18H21IO3 B3934196 1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3934196.png)
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Vue d'ensemble
Description
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes iodine, methoxy, and methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-iodo-4-methylphenol with 3-chloropropanol in the presence of a base to form 3-(2-iodo-4-methylphenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Compounds with new functional groups replacing the iodine atom.
Applications De Recherche Scientifique
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione
- 1-[3-(2-Iodo-4-methylphenoxy)propyl]piperazine oxalate
Uniqueness
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-13-5-7-16(15(19)11-13)21-9-4-10-22-17-8-6-14(2)12-18(17)20-3/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSOLKHQMOTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-bis(prop-2-enyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
![8-[2-(2-ethylphenoxy)ethoxy]quinoline](/img/structure/B3934147.png)
![Butyl 4-({[(3,4,5-triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3934152.png)
![2-[3-(4-bromophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B3934166.png)
![4-allyl-2-methoxy-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B3934177.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3934184.png)
![5-bromo-2-methoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3934187.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3934193.png)
![5-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B3934201.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3934207.png)
